molecular formula C6H2BrClN2S B1281017 6-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 56844-12-3

6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Numéro de catalogue B1281017
Numéro CAS: 56844-12-3
Poids moléculaire: 249.52 g/mol
Clé InChI: CMIXHHOZGMSYKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. The compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidine ring. The compound is further substituted with bromine and chlorine atoms at the 6 and 4 positions, respectively, on the pyrimidine ring.

Synthesis Analysis

The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been improved to be practical, robust, and scalable, starting from inexpensive bulk chemicals . The synthesis involves a four-step process that includes the Gewald reaction, pyrimidone formation, bromination, and chlorination. This method allows for the production of the compound in an overall yield of 49% without the need for chromatography for purification, which is advantageous for large-scale production .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using single-crystal X-ray diffraction methods. For instance, the structure of a similar compound, 2-(6-chloro-4-P-tolylamino)pyrido[3,2-d]pyrimidin-1-ium-1-yl)acetate oxonium bromide, was determined, revealing a triclinic space group and the presence of hydrogen bonds forming a dimer in the crystal . Although this does not directly describe 6-bromo-4-chlorothieno[2,3-d]pyrimidine, it provides insight into the structural analysis of closely related compounds.

Chemical Reactions Analysis

The presence of halogen functionalities on the pyrimidine nucleus, such as in 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, makes these compounds versatile synthetic intermediates. They can undergo various chemical reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions are indicative of the potential transformations that 6-bromo-4-chlorothieno[2,3-d]pyrimidine could also undergo due to the presence of similar reactive halogen substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-4-chlorothieno[2,3-d]pyrimidine are not directly detailed in the provided papers. However, the properties of such compounds can generally be inferred based on their molecular structure and substituents. The halogen atoms likely increase the compound's density and boiling point compared to unsubstituted thieno[2,3-d]pyrimidines. The presence of these atoms may also affect the compound's solubility in various solvents, which is crucial for its application as a synthetic intermediate .

Applications De Recherche Scientifique

Application

The thienopyrimidine scaffold, which includes 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, is frequently used in medicinal chemistry . It’s used in the development of various therapeutic agents due to its favorable biopharmaceutical profile and its structural similarity to purines .

Method of Application

A practical, robust, and scalable synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine has been developed starting from cheap bulk chemicals . The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination .

Results

  • Antimicrobial or antifungal agents
  • Treatment of viral infections
  • Treatment of bone diseases including osteoporosis
  • Adenosine A2A receptor antagonists for Parkinson’s disease
  • AntiHIV agents
  • Immunosuppressive agents
  • Anticancer agents
  • Antimicrobial or antifungal agents
  • Treatment of viral infections
  • Treatment of bone diseases including osteoporosis
  • Adenosine A2A receptor antagonists for Parkinson’s disease
  • AntiHIV agents
  • Immunosuppressive agents
  • Anticancer agents

Safety And Hazards

The compound is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Orientations Futures

The thienopyrimidine scaffold, to which 6-Bromo-4-chlorothieno[2,3-d]pyrimidine belongs, is frequently used in medicinal chemistry . Given its wide range of applications, future research may focus on developing more efficient synthesis methods and exploring its potential uses in various therapeutic areas .

Propriétés

IUPAC Name

6-bromo-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIXHHOZGMSYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481264
Record name 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chlorothieno[2,3-d]pyrimidine

CAS RN

56844-12-3
Record name 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chlorothieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6-bromothieno[2,3-d]pyrimidin-4-ol (3.0 g, 19.7 mmol) was added phosphorus oxychloride (5 mL). After heating to 80° C. for 1.5 hours, the reaction mixture was poured into saturated NaHCO3 and ice. The solid was filtered, washed with water and dried to provide the product (4.06 g, 83%) as brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

6-Bromo-3H-thieno[2,3-d]pyrimidin-4-one (11.64 g, 0.05 mol) was added portion-wise to phosphoryl chloride (220 ml) and the resulting mixture was heated under reflux for 6 hours. The excess phosphoryl chloride was then removed in vacuo. The resulting residue was dissolved in dichloromethane (250 ml) and washed with water (2×100 ml), followed by saturated sodium hydrogen carbonate solution (100 ml). The organic layer was then dried (MgSO4) and the solvent was removed in vacuo to give 6-bromo-4-chlorothieno[2,3-d]pyrimidine (9.06 g) as a yellow solid, which was used without further purification.
Quantity
11.64 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 3
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 4
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 6
6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Citations

For This Compound
38
Citations
S Bugge, EM Skjønsfjell, FB Willumsen… - Chemistry of …, 2014 - Springer
A practical, robust and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine starting from cheap bulk chemicals has been developed. The method involves four synthetic steps: …
Number of citations: 10 link.springer.com
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
Number of citations: 16 www.sciencedirect.com
M Sreelakshmi, A Kumar, K Pratima - Journal of Integral Sciences, 2018 - jisciences.com
Four novel thieno [2, 3-d] pyrimidine analogues, 6a-b and 7a-b were synthesized by using 6-Bromo-2-chloro-thieno [2, 3-d] pyrimidine (3), which was synthesized from commercially …
Number of citations: 2 jisciences.com
B Wilding, N Klempier - Organic Preparations and Procedures …, 2017 - Taylor & Francis
Pyrimidine derivatives possess a high degree of application in many areas of chemistry such as bioorganic, agricultural and medicinal chemistry. They are present in a broad range of …
Number of citations: 26 www.tandfonline.com
J Han, E Sundby, BH Hoff - Journal of Fluorine Chemistry, 2013 - Elsevier
The nucleophilic aromatic substitution of 4-chloroquinazoline and 6-bromo-4-chlorothieno[2,3-d]pyrimidine with 1-aryl-2-fluoroethanols as nucleophilies has been studied focusing on …
Number of citations: 6 www.sciencedirect.com
S Bugge - 2015 - ntnuopen.ntnu.no
Kinases are very attractive targets in the development of new drugs, due to their many important physiological and pathological functions. In the last few years, there has been a …
Number of citations: 0 ntnuopen.ntnu.no
S Bugge, SJ Kaspersen, E Sundby, BH Hoff - Tetrahedron, 2012 - Elsevier
Three different routes have been investigated for the preparation of 6-aryl-N-(1-arylethyl)thienopyrimidin-4-amines. First the possibilities of selective Suzuki reactions on 6-bromo-4-…
Number of citations: 26 www.sciencedirect.com
ER Wood, LM Shewchuk, B Ellis… - Proceedings of the …, 2008 - National Acad Sciences
Analysis of the x-ray crystal structure of mono-substituted acetylenic thienopyrimidine 6 complexed with the ErbB family enzyme ErbB-4 revealed a covalent bond between the terminal …
Number of citations: 127 www.pnas.org
TR Rheault, TR Caferro, SH Dickerson… - Bioorganic & medicinal …, 2009 - Elsevier
Two new series of potent and selective dual EGFR/ErbB-2 kinase inhibitors derived from novel thienopyrimidine cores have been identified. Isomeric thienopyrimidine cores were …
Number of citations: 101 www.sciencedirect.com
Y Li, G Yang, J Zhang, P Tang, C Yang… - Journal of Medicinal …, 2021 - ACS Publications
We herein report the identification, structural optimization, and structure–activity relationship of thieno[2,3-d]pyrimidine derivatives as a novel kind of selective vascular endothelial …
Number of citations: 19 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.